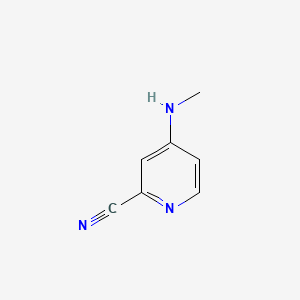

4-(Methylamino)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVVYRAAOGBCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Picolinonitrile and Analogues

Precursor Synthesis and Starting Material Derivatization Strategies

The foundation for synthesizing 4-(Methylamino)picolinonitrile and related compounds is the preparation of appropriately substituted pyridine (B92270) precursors. These precursors are designed with specific functional groups that facilitate subsequent transformations into the desired final product.

Halogenation and Nitro-Group Functionalization Precursors

Halogenated and nitrated pyridines are key intermediates in the synthesis of picolinonitrile derivatives due to the ability of halogen and nitro groups to act as effective leaving groups in nucleophilic substitution reactions.

Halogenation: The direct halogenation of the pyridine ring is a common strategy. For instance, 3-bromo-4-methylpyridine (B15001) can be synthesized by reacting 4-picoline with bromine in the presence of oleum (B3057394) at elevated temperatures. google.com This halogenated intermediate provides a reactive site for introducing other functionalities.

Nitro-Group Functionalization: The introduction of a nitro group (–NO₂) is another critical derivatization strategy. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration can be challenging. ntnu.no A more effective method often involves the initial N-oxidation of the pyridine to form a pyridine N-oxide. This N-oxide can then be nitrated, for example at the 4-position. researchgate.net The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring, particularly the positions ortho and para to it, making it susceptible to nucleophilic attack. mdpi.commdpi.com This activation is a cornerstone for introducing nucleophiles like amines.

Introduction of Amine and Nitrile Functionalities

Once a suitable precursor is obtained, the next steps involve the introduction of the required methylamino and nitrile groups.

Introduction of Amine Functionality: The amine group can be introduced through several methods. A prevalent approach is nucleophilic aromatic substitution (SNAr), where a leaving group (like a halogen or nitro group) on the pyridine ring is displaced by an amine. researchgate.netgalchimia.com For example, a 4-halopicoline or 4-nitropicoline can react with methylamine (B109427) to install the methylamino group. More contemporary and highly efficient methods include metal-catalyzed reactions like the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds under milder conditions and with broader substrate scope. wikipedia.orgacsgcipr.org

Introduction of Nitrile Functionality: The nitrile (–CN) group can be incorporated into the pyridine ring through various pathways.

From Halides: A common method is the Rosenmund-von Braun reaction, which involves treating a halopyridine with copper(I) cyanide to substitute the halogen with a nitrile group. google.com

From N-Oxides: Pyridine N-oxides can be converted into 2-cyanopyridines. The process involves treatment with an activating agent like ethyl chloroformate followed by reaction with a cyanide source such as trimethylsilyl (B98337) cyanide.

Direct C-H Cyanation: Modern synthetic methods have enabled the direct cyanation of C-H bonds on the pyridine ring, bypassing the need for a pre-installed leaving group. researchgate.netnih.gov This can be achieved by activating the pyridine nitrogen, for instance with triflic anhydride (B1165640), followed by the addition of a cyanide nucleophile. nih.gov

Nucleophilic Substitution Approaches for Picolinonitrile Core Formation

Nucleophilic substitution is a central strategy for assembling the this compound core, either by adding the amino group to a picolinonitrile framework or by adding the nitrile group to an aminopyridine precursor.

Direct Amination Reactions

This approach involves the direct displacement of a leaving group from the 4-position of a picolinonitrile ring by methylamine. The reaction is a classic example of nucleophilic aromatic substitution (SNAr).

The starting material is typically a 4-substituted picolinonitrile, such as 4-chloro-2-cyanopyridine or 4-fluoro-2-cyanopyridine. The electron-withdrawing effects of both the ring nitrogen and the nitrile group at the 2-position make the 4-position highly electrophilic and thus susceptible to attack by nucleophiles. The reaction of 4-fluorobenzonitrile (B33359) with an alkoxide nucleophile is a similar SNAr reaction used in the synthesis of the drug Pioglitazone. beilstein-journals.org This highlights the utility of this pathway in constructing functionalized aromatic systems.

| Reactant | Reagent | Product | Reaction Type |

| 4-Halopicolinonitrile | Methylamine (CH₃NH₂) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| 4-Nitropicolinonitrile | Methylamine (CH₃NH₂) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Cyanation Reactions to Form Picolinonitrile Frameworks

An alternative strategy involves introducing the nitrile group onto a pyridine ring that already contains the methylamino substituent. This is typically accomplished by the cyanation of a 2-halo-4-(methylamino)pyridine.

This transformation can be achieved using classical methods, such as heating with copper(I) cyanide (CuCN), or through modern palladium-catalyzed cyanation reactions, which often proceed under milder conditions with a wider range of functional group tolerance. The choice of method depends on the specific substrate and the desired reaction conditions. The treatment of monohalopyridines with copper cyanide is a well-established, though sometimes harsh, method for producing cyanopyridines. google.com

| Reactant | Reagent | Product | Reaction Type |

| 2-Bromo-4-(methylamino)pyridine | Copper(I) Cyanide (CuCN) | This compound | Rosenmund-von Braun Reaction |

| 2-Chloro-4-(methylamino)pyridine | Zn(CN)₂ / Pd Catalyst | This compound | Palladium-Catalyzed Cyanation |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming C-C and C-N bonds. researchgate.netmdpi.com These reactions are highly valuable for the synthesis and functionalization of heterocyclic compounds like this compound and its analogues.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for coupling aryl halides or triflates with amines. In the context of this compound synthesis, it provides a direct route by coupling a 4-halopicolinonitrile with methylamine. The reaction's utility stems from its high functional group tolerance and its applicability to a wide range of substrates, often under relatively mild conditions. wikipedia.org The efficiency of the reaction is highly dependent on the choice of phosphine (B1218219) ligand.

Table 1: Buchwald-Hartwig Amination for C-N Bond Formation

| Aryl Halide | Amine | Catalyst System | Product |

|---|---|---|---|

| 4-Chloropicolinonitrile | Methylamine | Pd₂(dba)₃ / XPhos | This compound |

C-C Bond Formation for Analogue Synthesis: While the synthesis of this compound itself primarily involves C-N bond formation, the synthesis of its analogues often requires the formation of new carbon-carbon bonds. Metal-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently employed for this purpose. mdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It can be used to introduce alkyne-based substituents onto the picolinonitrile core.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium complex. It is a robust method for creating biaryl structures or adding alkyl/aryl side chains.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

These C-C coupling reactions provide powerful tools for diversifying the structure of picolinonitrile-based molecules, enabling the synthesis of a wide array of analogues with different substituents on the pyridine ring.

Table 2: C-C Cross-Coupling Reactions for Analogue Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd complex / Cu(I) cocatalyst | C(sp²)-C(sp) |

| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Pd complex | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Aryl/Vinyl Halide + Alkene | Pd complex | C(sp²)-C(sp²) |

Suzuki-Miyaura Coupling Strategies for Aryl/Heteroaryl Incorporation

The Suzuki-Miyaura coupling stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds. uwindsor.ca This palladium-catalyzed reaction joins an organoboron reagent with an organic halide or triflate, demonstrating high functional group tolerance and generally mild reaction conditions. uwindsor.camdpi.com In the synthesis of picolinonitrile analogues, this strategy is invaluable for introducing diverse aryl or heteroaryl substituents onto the pyridine ring, typically starting from a halogenated picolinonitrile precursor.

The primary challenge in coupling nitrogen-containing heteroaryls like pyridine lies in the potential for the nitrogen lone pair to deactivate the palladium catalyst. nih.gov However, the development of specialized ligand systems has largely overcome this issue. For the synthesis of analogues of this compound, a typical approach would involve the coupling of a 4-halo-2-cyanopyridine derivative with a suitable aryl or heteroarylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Electron-rich, bulky phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Table 1: Illustrative Suzuki-Miyaura Reaction for Picolinonitrile Analogues

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chloropicolinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Phenylpicolinonitrile | ~85 |

| 4-Bromo-3-methylpicolinonitrile | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | CsF | 1,4-Dioxane | 3-Methyl-4-(thiophen-2-yl)picolinonitrile | ~90 |

Note: Data is representative of typical Suzuki-Miyaura coupling reactions and may not reflect specific experimental results.

Buchwald-Hartwig Amination for Advanced Picolinonitrile Structures

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds. acsgcipr.org This palladium-catalyzed cross-coupling reaction enables the formation of aryl and heteroaryl amines from aryl/heteroaryl halides or sulfonates and a primary or secondary amine. acsgcipr.orgnih.gov It is the most direct method for installing the key (methylamino) group at the 4-position of the picolinonitrile core.

The synthesis of this compound would typically proceed by reacting a 4-halopicolinonitrile (e.g., 4-chloro- or 4-bromopicolinonitrile) with methylamine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The development of sophisticated, sterically hindered, and electron-rich phosphine ligands (such as Xantphos, DavePhos, or Buchwald's biarylphosphine ligands) has been crucial for extending the scope and efficiency of this reaction to include challenging substrates like electron-deficient heteroaryl halides. nih.gov The choice of base, often a strong, non-nucleophilic one like sodium tert-butoxide, is critical for facilitating the deprotonation of the amine and driving the catalytic cycle. nih.gov

Table 2: Representative Buchwald-Hartwig Amination for this compound

| Halide Substrate | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 4-Chloropicolinonitrile | Methylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 |

| 4-Bromopicolinonitrile | Methylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 |

Note: This table illustrates common conditions for Buchwald-Hartwig amination. The third entry shows a route to the precursor 4-aminopicolinonitrile.

Chemo- and Regioselective Synthesis Protocols

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of highly functionalized heterocyclic compounds like this compound. The pyridine ring possesses multiple potential reaction sites, and the presence of both a nitrile and an amino group requires careful control of reaction conditions.

Regioselectivity in the functionalization of a pyridine ring is often directed by the inherent electronic properties of the ring and the influence of existing substituents. The pyridine nitrogen makes the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more prone to electrophilic attack. For substitution reactions on a pre-formed picolinonitrile ring, the placement of a leaving group (like a halogen) at the C4 position is the most common strategy to direct incoming nucleophiles, as seen in the Buchwald-Hartwig amination. dntb.gov.ua

Chemoselectivity involves differentiating between the various functional groups. For instance, in a molecule containing both a halogen atom and a nitrile group, reaction conditions for cross-coupling must be selected that favor reaction at the carbon-halogen bond without affecting the nitrile. Palladium catalysts are highly effective in this regard, showing strong preference for oxidative addition into aryl-halide bonds over interaction with nitrile moieties. Similarly, when performing reactions on the pyridine ring, protecting the methylamino group may be necessary to prevent undesired side reactions, such as N-arylation, if the conditions are not sufficiently selective.

Cascade and Multicomponent Reaction Approaches

Cascade and multicomponent reactions (MCRs) offer an elegant and efficient approach to complex molecules by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov These strategies adhere to the principles of green chemistry by reducing waste, saving time, and improving atom economy. acsgcipr.org The synthesis of the core pyridine structure of picolinonitrile analogues is well-suited to such approaches.

Several classic MCRs for pyridine synthesis, such as the Hantzsch or Kröhnke pyridine syntheses, can be adapted to produce highly substituted picolinonitriles. acsgcipr.orgtaylorfrancis.com For example, a modified Hantzsch-type reaction might involve the condensation of a β-keto ester, an aldehyde, an ammonia (B1221849) source, and a cyan-containing building block to assemble the functionalized pyridine ring in one pot. taylorfrancis.com These reactions typically proceed through a sequence of condensation, Michael addition, and cyclization/dehydration/oxidation steps to furnish the final aromatic pyridine ring. baranlab.org

A hypothetical MCR for a 4-substituted picolinonitrile analogue could involve the following components:

An enamine or enolate derived from a ketone.

An α,β-unsaturated carbonyl compound.

A malononitrile (B47326) derivative (as the source of the nitrile group and C3/C4 carbons).

An ammonia source for the ring nitrogen.

By carefully selecting the starting materials, a diverse library of picolinonitrile analogues can be generated efficiently, with substituents at various positions installed directly during the ring-forming process. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methylamino Picolinonitrile

Reactivity of the Picolinonitrile Nitrogen Atom

The nitrogen atom within the pyridine (B92270) ring of 4-(Methylamino)picolinonitrile possesses lone pair electrons, making it a potential site for coordination with metals. This property allows the compound to act as a ligand in the formation of metal complexes. ambeed.com In such interactions, the pyridine nitrogen can serve as the coordinating atom. escholarship.org For instance, catalysts featuring a metal-nitrogen bond are capable of transferring nitrogen atoms to organic molecules. uni-frankfurt.de This process involves the formation of transient, highly reactive molecular species called metallonitrenes, where a nitrogen atom is bound to the metal. uni-frankfurt.de

Transformations Involving the Methylamino Group

The secondary amine, the methylamino group, is a key site for a variety of chemical modifications, including alkylation, acylation, and other derivatizations.

The methylamino group readily undergoes N-alkylation and N-acylation reactions. ambeed.com N-alkylation can be achieved using alkyl halides, which react with the amine to form new N-alkylated products. ambeed.com Similarly, N-acylation involves treating the amine with acylating agents like acyl halides or acid anhydrides to yield amides. ambeed.comiu.edu The process of acylation replaces a labile hydrogen on the amine with an acyl group, which can improve the stability of the molecule. iu.edu

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. For instance, N-alkylation is an accepted tool in peptide and peptidomimetic drug design. monash.edu However, challenges can arise, such as incomplete reactions when using alkyl bromides, which may require optimization of reaction conditions like concentration, solvent, and temperature. reddit.com

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Specific Example(s) | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide | monash.edu |

| N-Alkylation | Sulfonates | 1,3-Propanesultone | mdpi.com |

| N-Acylation | Acyl Halides | Alkylchloroformates | iu.edu |

| N-Acylation | Acid Anhydrides | Trifluoroacetic Anhydride (B1165640) (TFAA) | iu.edu |

The methylamino group's nitrogen can exist in various oxidation states. While specific oxidation studies on this compound are not extensively documented, analogous amine compounds can undergo oxidation. evitachem.com Oxidation of the nitrogen in amine-containing fluorescein (B123965) derivatives by sources of superoxide (B77818) and peroxyl radicals has been observed. nih.gov Conversely, reduction of the methylamino group itself is less common than reactions at the nitrile or pyridine ring.

Derivatization of the amine group is a common strategy to modify the molecule's properties for analytical or synthetic purposes. iu.edu This involves replacing a labile hydrogen with a different functional group to enhance properties like thermal stability or chromatographic performance. iu.edu Common derivatization reactions include acylation, silylation, and alkylation. iu.edu Reagents like Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl are frequently used to derivatize amine-containing compounds for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In synthetic contexts, the methylamino group can participate in reactions like the Buchwald-Hartwig cross-coupling, a powerful method for forming carbon-nitrogen bonds. sci-hub.se It can also act as a nucleophile in substitution reactions with various electrophiles. smolecule.com

Table 2: Common Derivatizing Reagents for Amines

| Reagent | Type of Derivatization | Application | Reference |

|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Acylation | Gas Chromatography-Mass Spectrometry (GC-MS) | iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | GC-MS | iu.edu |

| Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Alkylation | GC-MS | iu.edu |

| Dansyl chloride (Dansyl-Cl) | Sulfonylation | Liquid Chromatography | nih.govscienceopen.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Acylation | Liquid Chromatography | nih.govscienceopen.com |

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo several important transformations, most notably reduction to a primary amine.

The reduction of the nitrile group in this compound to a primary amine, yielding (4-(methylamino)pyridin-2-yl)methanamine, is a key transformation. This reaction converts the -C≡N group into a -CH₂NH₂ group. chemguide.co.ukwikipedia.org

Several reagents are effective for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently reduces nitriles to primary amines. chemguide.co.uklibretexts.orglibretexts.org The reaction typically proceeds by nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition and an aqueous workup to produce the amine. libretexts.org

Catalytic hydrogenation is another widely used and economical method. wikipedia.org This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org The reaction conditions, including temperature and pressure, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) can also be employed. commonorganicchemistry.com

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Method | Conditions | Byproducts/Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Typically in diethyl ether, followed by acid/water workup | Excellent method for primary amine synthesis | chemguide.co.uklibretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Metal catalyst (Raney Ni, Pd, Pt), elevated temp. & pressure | Can form secondary/tertiary amines; NH₃ often added to suppress byproducts | chemguide.co.ukwikipedia.orgcommonorganicchemistry.com |

| Borane-tetrahydrofuran (BH₃-THF) | In THF with heating | BH₃-SMe₂ is a more stable alternative | commonorganicchemistry.com |

| Borane-dimethylsulfide (BH₃-SMe₂) | In THF with heating | More stable than BH₃-THF but has an unpleasant odor | commonorganicchemistry.com |

Hydrolysis and Other Nitrile-Based Transformations

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net Its carbon atom is electrophilic, making it susceptible to nucleophilic attack. wikipedia.org In the context of this compound, the nitrile group serves as a key handle for synthetic modifications.

One of the most fundamental reactions of nitriles is hydrolysis, which converts the nitrile into a carboxylic acid or an amide. libretexts.orgevitachem.com This transformation can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating an attack by a weak nucleophile like water. libretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org Metal complexes can also catalyze nitrile hydrolysis. For instance, gold(III) has been shown to catalyze the hydrolysis of the nitrile bond in 2-cyanopyridine (B140075) to form a picolinamide-Au(III) complex. nih.gov Similarly, Ruthenium(II) complexes are effective catalysts for the selective hydration of nitriles to amides. acs.org

Beyond hydrolysis, the nitrile group can participate in a range of other transformations. researchgate.net These include reduction to a primary amine using reducing agents like lithium aluminum hydride, nucleophilic addition reactions, and cycloadditions to form nitrogen-containing heterocyclic compounds. researchgate.netwikipedia.orgevitachem.com The table below summarizes key transformations applicable to the nitrile group.

Table 1: Selected Nitrile Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Hydrolysis (Full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid | libretexts.org |

| Hydration (Partial Hydrolysis) | Ru(II) or Au(III) catalysts | Amide | nih.govacs.org |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | evitachem.comumsl.edu |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Ketone (after hydrolysis) | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the pyridine ring in this compound towards substitution is governed by the electronic effects of the ring nitrogen and the existing substituents: the electron-donating methylamino group (-NHCH₃) at position 4 and the electron-withdrawing nitrile group (-CN) at position 2.

Electrophilic Aromatic Substitution (EAS): Aromatic systems react with electrophiles in a process where an atom, typically hydrogen, is replaced by an electrophile. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion), followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com The rate-determining step is typically the initial attack which disrupts the aromatic system. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the pyridine nitrogen and the nitrile group are deactivating towards EAS due to their electron-withdrawing nature. Conversely, the methylamino group is strongly activating and directs incoming electrophiles to the ortho and para positions relative to itself. Given the structure, the positions ortho to the methylamino group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at these positions, with the precise outcome depending on the reaction conditions and the specific electrophile.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for aryl halides and other aromatic systems bearing strong electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The reaction typically follows an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial as they stabilize this negatively charged intermediate. pressbooks.pub

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. This reactivity is enhanced by the presence of the electron-withdrawing nitrile group. If a suitable leaving group (e.g., a halogen) were present on the ring, particularly at positions 3, 5, or 6, SNAr would be a feasible pathway. The electron-withdrawing nitrile group would effectively stabilize the intermediate Meisenheimer complex. For instance, the greater the number of electron-withdrawing substituents, the more readily the SNAr reaction occurs. pressbooks.pub

Table 2: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on EAS | Influence on SNAr |

|---|---|---|---|---|

| Ring Nitrogen | 1 | Electron-withdrawing (inductive & resonance) | Deactivating | Activating |

| Nitrile (-CN) | 2 | Electron-withdrawing (inductive & resonance) | Deactivating | Activating |

Stereochemical Considerations in Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to the existence of stereoisomers. The specific three-dimensional arrangement, or stereochemistry, of these derivatives is often critical, particularly for compounds with biological applications, as different enantiomers or diastereomers can exhibit vastly different activities. ontosight.ai

Chirality can be introduced into derivatives of this compound through various synthetic transformations. For example:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during synthesis can lead to the formation of one stereoisomer in excess over the other.

Reactions at Prochiral Centers: Transformations of prochiral functional groups on a derivative, such as the reduction of a ketone to a secondary alcohol, can generate a new stereocenter.

Derivatization of the Amino Group: Reactions involving the methylamino group or the aromatic ring that introduce a chiral substituent will result in chiral derivatives.

The importance of stereochemistry is well-documented for related heterocyclic compounds. For instance, in a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives developed as CHK1 inhibitors, the (R)-enantiomer of one compound showed significantly higher potency than its (S)-counterpart, highlighting the crucial role of stereochemistry in biological function. sci-hub.se Characterization techniques such as X-ray crystallography are essential for unambiguously determining the three-dimensional structure and stereochemical configuration of such derivatives. nih.gov The synthesis of complex molecules often yields specific stereoisomers, such as those denoted with (2S,3R,4R) configurations, indicating precise control over multiple chiral centers. google.com

Table 3: Potential for Stereoisomerism in Derivatives

| Derivative Type | Transformation Creating Chirality | Potential Stereoisomers |

|---|---|---|

| Secondary Alcohol Derivative | Asymmetric reduction of a ketone | Enantiomers (R/S) |

| Substituted Amine Derivative | Alkylation with a chiral electrophile | Diastereomers |

| Cycloaddition Product | Diels-Alder reaction on a diene-substituted derivative | Enantiomers and/or Diastereomers |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the detailed pathway by which a chemical reaction proceeds—its mechanism—is fundamental to controlling and optimizing the reaction. The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of experimental and theoretical methods. sci-hub.se These studies focus on identifying short-lived intermediates and determining the sequence of bond-breaking and bond-forming events. york.ac.uk

Kinetic Studies: Chemical kinetics, the measurement of reaction rates, provides invaluable insight into reaction mechanisms. libretexts.org By systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate, a rate law can be determined. This rate law gives information about which species are involved in the rate-determining step of the reaction. jhuapl.edu Further kinetic experiments, such as determining the temperature dependence (Arrhenius and Eyring plots) and measuring kinetic isotope effects, can provide information about the activation energy and the nature of the transition state. acs.orgchemrxiv.org For example, Hammett analysis, which correlates reaction rates with substituent electronic effects, can be used to probe the development of charge in the transition state, as has been done in studies of nitrile activation. nih.gov

Spectroscopic Studies: Spectroscopic techniques are powerful tools for the direct observation and characterization of reaction intermediates, which are often highly reactive and short-lived. york.ac.uk Time-resolved spectroscopic methods, such as flash photolysis coupled with UV-visible, infrared (IR), or Raman spectroscopy, allow for the monitoring of species on very short timescales. york.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is also used to characterize stable intermediates and products, and in some cases, can be used to monitor reaction progress. chemrxiv.org

Computational and Trapping Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. sumitomo-chem.co.jp These methods can model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and predict spectroscopic properties that can be compared with experimental data. sci-hub.sesumitomo-chem.co.jp In conjunction with experimental work, trapping experiments can be designed to capture and identify proposed intermediates, providing strong evidence for their existence in a reaction pathway. sci-hub.se

Table 4: Techniques for Reaction Mechanism Elucidation

| Technique | Type of Information Provided | Reference(s) |

|---|---|---|

| Kinetic Studies | ||

| Rate Law Determination | Molecularity of the rate-determining step | jhuapl.edu |

| Kinetic Isotope Effect (KIE) | Information about bond-breaking in the transition state | chemrxiv.org |

| Hammett/Taft Plots | Electronic effects on reaction rate; charge distribution in the transition state | nih.gov |

| Spectroscopic Methods | ||

| Time-Resolved UV-Vis/IR/Raman | Direct detection and structural information of transient intermediates | york.ac.uk |

| NMR Spectroscopy | Structural characterization of reactants, products, and stable intermediates | chemrxiv.org |

| Other Methods | ||

| Trapping Experiments | Indirect evidence for the formation of unstable intermediates | sci-hub.se |

An exhaustive search for detailed, published spectroscopic data for the compound This compound (CAS No. 137225-22-0) did not yield the specific research findings required to construct the article as per the provided outline. While the existence of the compound is confirmed through chemical supplier databases, a comprehensive set of experimental data corresponding to all the requested analytical techniques—¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), FTIR, Raman spectroscopy, and detailed mass spectrometry fragmentation analysis—is not available in the public domain through the conducted searches.

Generating a scientifically accurate and thorough article with detailed research findings, as instructed, is not possible without access to this primary experimental data. The creation of hypothetical or predicted data would not meet the required standard of scientific accuracy and would be contrary to the instructions to provide factual research findings. Therefore, the content for the requested article on the "Advanced Spectroscopic and Structural Elucidation Techniques for this compound" cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylamino Picolinonitrile

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides insights into the electronic structure and conjugation within a molecule. These methods are sensitive to the presence of chromophores and fluorophores, which are characteristic features of aromatic and conjugated systems.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ugr.es The UV-Vis spectrum of 4-(Methylamino)picolinonitrile is expected to exhibit absorption bands characteristic of the substituted pyridine (B92270) ring. The presence of the electron-donating methylamino group and the electron-withdrawing nitrile group on the pyridine ring will influence the position and intensity of these absorption bands.

Similar aromatic amines and pyridine derivatives typically show strong absorption bands in the UV region. For instance, 4-(N-Methylamino)benzonitrile, a related compound, can be expected to have absorption maxima influenced by its electronic structure. biosynth.com The absorption spectrum of this compound is likely to display π → π* transitions associated with the aromatic system, with the exact wavelength of maximum absorbance (λmax) being dependent on the solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

| Hexane | ~250-280 | π → π |

| Ethanol (B145695) | ~260-290 | π → π |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the structure and environment of the fluorophore. The presence of the conjugated π-system in this compound, coupled with the electron-donating amino group, suggests that the compound is likely to be fluorescent.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is an important parameter that can be determined. rsc.orgresearchgate.net The fluorescence properties, including the emission maximum and quantum yield, are often sensitive to solvent polarity. For related aromatic nitriles, dual fluorescence is sometimes observed, corresponding to a locally excited state and a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents.

Table 5: Predicted Fluorescence Properties of this compound

| Solvent | Predicted Emission λmax (nm) | Predicted Quantum Yield (Φf) |

| Toluene (B28343) | ~350-400 | Moderate |

| Acetonitrile (B52724) | ~400-450 | Low to Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. sigmaaldrich.com It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.govmdpi.com

Based on the crystal structure of the closely related compound, 4-(methylamino)pyridine, it can be anticipated that the pyridine ring in this compound is essentially planar. researchgate.net The methylamino group may exhibit some pyramidalization at the nitrogen atom. In the solid state, it is highly probable that intermolecular hydrogen bonds would be formed between the amino hydrogen and the nitrogen atom of the pyridine ring or the nitrile group of an adjacent molecule, leading to the formation of supramolecular chains or networks.

Table 6: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| Key Intermolecular Interactions | N-H···N (pyridine) or N-H···N (nitrile) hydrogen bonds |

| Molecular Conformation | Planar pyridine ring |

While Electron Paramagnetic Resonance (EPR) spectroscopy is a critical technique for studying radical species, a detailed search of scientific literature did not yield specific EPR studies conducted on radical species of this compound. EPR spectroscopy is instrumental in detecting and characterizing molecules with unpaired electrons, providing valuable insights into the electronic structure and environment of radical intermediates. nih.govresearchgate.net This technique is widely applied in radiation research, catalysis, and in studying the electronic structure of various materials. nih.govchimia.chmdpi.com

The absence of specific research on this compound radicals means that no empirical data, such as g-factors or hyperfine splitting constants, are available to be presented. Such data would be essential for understanding the delocalization of the unpaired electron within the radical species and its interaction with surrounding magnetic nuclei.

In a general context, were such studies to be conducted, one might expect the generation of a radical cation of this compound through methods like exposure to ionizing radiation. rsc.org Subsequent EPR analysis at cryogenic temperatures could potentially reveal the hyperfine coupling of the unpaired electron with the nitrogen and hydrogen nuclei within the molecule, offering insights into its electronic ground state. rsc.org The interpretation of these spectra would be crucial for determining the distribution of the unpaired electron and the molecular geometry of the radical.

Further investigation into the radical chemistry of this compound and its derivatives using EPR spectroscopy would be a valuable area for future research.

Computational Chemistry and Theoretical Studies on 4 Methylamino Picolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and reactivity of 4-(Methylamino)picolinonitrile.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. By applying DFT, one can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

DFT calculations can map the distribution of electron density, highlighting electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity. Key parameters derived from DFT studies include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the pyridine (B92270) ring are expected to be regions of negative potential, while the hydrogen on the methylamino group would be a site of positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔEgap) provides an indication of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as hardness, chemical potential, and electrophilicity can be calculated to quantify the molecule's reactivity.

These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to model the electronic structure accurately.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical values for similar aromatic nitrile compounds to illustrate the output of DFT calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used to:

Accurately determine molecular geometry: Providing a benchmark for comparison with experimental data or DFT results.

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Predict various molecular properties: Including polarizability and hyperpolarizability, which are relevant for non-linear optical applications.

The choice of ab initio method and basis set is critical for obtaining reliable results and must be carefully considered based on the desired property and available computational resources.

Molecular Modeling and Simulation

While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with their environment.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

For this compound, MD simulations can be employed to study:

Solvation Effects: Simulating the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and influence its conformation and properties.

Interactions with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can model its interaction with a target protein. These simulations can reveal the stability of the ligand-protein complex, identify key binding interactions (like hydrogen bonds), and estimate the binding free energy.

Aggregation Behavior: Investigating the tendency of multiple this compound molecules to interact with each other in solution.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The choice of force field (e.g., OPLS, COMPASS) is crucial for the accuracy of the simulation.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the methylamino group), multiple conformations are possible.

Computational methods can be used to explore the conformational space and determine the relative energies of different conformers. By systematically rotating the flexible bonds and calculating the energy at each step, an energy landscape or potential energy surface can be generated. This landscape reveals:

Low-energy (stable) conformations: The preferred shapes of the molecule.

Energy barriers to rotation: The energy required to convert from one conformation to another.

This information is vital for understanding which conformations are most likely to be present under specific conditions and which shape is responsible for its chemical or biological activity.

In Silico Screening and Ligand-Based Design Approaches

In silico methods are computational techniques used in drug discovery to screen large libraries of compounds and design new molecules with desired properties. If this compound were being explored for its potential biological activity, these approaches would be highly valuable.

Ligand-Based Virtual Screening: When the structure of the biological target is unknown, a known active ligand can be used as a template to search for other molecules with similar properties. This often involves comparing molecular shapes, electrostatic properties, and pharmacophore features (the spatial arrangement of essential interaction points).

Structure-Based Virtual Screening (Docking): If the 3D structure of a target protein is known, molecular docking can be used to predict how this compound might bind to it. Docking algorithms place the ligand into the protein's active site in various orientations and conformations and use a scoring function to estimate the binding affinity. This process can help prioritize compounds for experimental testing.

Lead Optimization: Computational approaches can guide the modification of a "hit" molecule like this compound to improve its potency, selectivity, or pharmacokinetic properties. This involves making systematic chemical changes in silico and predicting their effect on binding and other properties.

Table 2: Illustrative Output from a Molecular Docking Simulation This table presents hypothetical data for the docking of this compound into a generic kinase active site to illustrate the type of information generated.

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Hydrogen Bonds | Pyridine N with backbone NH of Alanine; Amino H with side chain of Glutamate |

| Hydrophobic Interactions | Picoline ring with Leucine and Valine side chains |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to identify its potential biological targets or to discover other molecules with similar structures that might exhibit comparable or enhanced activity.

Ligand-based virtual screening would involve comparing this compound to a database of known active compounds. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based virtual screening, on the other hand, would require a three-dimensional structure of a potential target protein. This approach simulates the docking of this compound into the binding site of the target to predict its binding affinity and mode.

Table 1: Comparison of Virtual Screening Methodologies

| Methodology | Description | Requirements | Application to this compound |

| Ligand-Based | Compares a query molecule to a library of compounds with known activity. | A set of known active molecules. | Identifying potential biological activities by comparing its structure to known drugs or bioactive compounds. |

| Structure-Based | Docks a library of compounds into the binding site of a target protein. | 3D structure of the target protein. | Predicting potential protein targets by simulating its interaction with a variety of known protein structures. |

Molecular Docking Studies for Binding Interactions

Molecular docking is a key computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be crucial in elucidating its potential mechanism of action by visualizing how it interacts with a specific biological target at the molecular level.

These studies can predict the binding energy, which is an estimation of the affinity between the ligand and the target. Furthermore, they can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex. This information is invaluable for understanding the basis of molecular recognition.

Table 2: Potential Intermolecular Interactions in Molecular Docking

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms in the pyridine ring and the methylamino group can act as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. | The partial charges on the atoms of this compound would influence its orientation and interaction with the electrostatic field of a binding site. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR analysis by quantifying the relationship between molecular descriptors and activity.

For this compound, computational SAR studies would involve creating a series of virtual analogs by modifying its structure (e.g., changing substituents on the pyridine ring or the amino group). The predicted activity of these analogs would then be correlated with various calculated molecular descriptors, such as electronic properties (e.g., charge distribution), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). This analysis can lead to the development of a Quantitative Structure-Activity Relationship (QSAR) model, which can predict the activity of new, unsynthesized compounds.

Prediction of Spectroscopic Parameters

Computational quantum mechanical methods can be used to predict various spectroscopic parameters for a molecule like this compound. These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure and vibrational modes.

For instance, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate:

NMR Spectra: Predicting the chemical shifts of ¹H and ¹³C atoms, which can help in the structural elucidation of the compound and its derivatives.

Infrared (IR) and Raman Spectra: Calculating the vibrational frequencies and intensities, which correspond to the peaks in experimental IR and Raman spectra. This can help in identifying characteristic functional groups.

UV-Vis Spectra: Predicting the electronic transitions and the corresponding absorption wavelengths, which provides information about the molecule's electronic structure and chromophores.

Table 3: Predicted Spectroscopic Parameters and Their Significance

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| NMR Spectroscopy | Chemical Shifts (δ) | Confirmation of molecular structure, understanding the electronic environment of different atoms. |

| IR/Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (C≡N, N-H, C-N, aromatic C-H), analysis of molecular vibrations. |

| UV-Vis Spectroscopy | Absorption Wavelength (λmax), Oscillator Strength | Understanding electronic transitions, predicting the color and photophysical properties of the molecule. |

Role of 4 Methylamino Picolinonitrile in the Synthesis of Complex Molecular Architectures

Picolinonitrile as a Core Scaffold for Heterocyclic Ring Systems

The picolinonitrile framework inherent in 4-(Methylamino)picolinonitrile serves as a fundamental scaffold for the assembly of a wide array of heterocyclic ring systems. openmedicinalchemistryjournal.comnih.gov Heterocycles are a cornerstone of medicinal chemistry, with a significant majority of FDA-approved drugs containing at least one heterocyclic ring. rsc.org The strategic placement of the nitrile and methylamino groups on the pyridine (B92270) ring of this compound allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex, fused heterocyclic structures. openmedicinalchemistryjournal.comnih.gov

The nitrogen atom within the pyridine ring, along with the exocyclic methylamino group, introduces basic centers, while the electron-withdrawing nitrile group activates the ring for certain reactions and can itself participate in cyclization processes. This combination of functionalities enables chemists to strategically build new rings onto the picolinonitrile core, leading to the formation of novel molecular frameworks with potential applications in drug discovery and materials science. nih.govmdpi.com

Strategies for Diversification at the Picolinonitrile Core

The ability to modify a core molecular structure is crucial for developing new compounds with optimized properties. archive.orgscirp.org In the context of this compound, several strategies are employed to diversify its structure. These strategies often focus on leveraging the reactivity of the pyridine ring and its substituents to introduce a variety of functional groups and structural motifs.

One common approach involves nucleophilic aromatic substitution, where the methylamino group can be displaced or other positions on the ring can be functionalized, depending on the reaction conditions and the presence of activating or directing groups. Additionally, the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, further expanding the range of accessible derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of various aryl, heteroaryl, and alkyl groups to the picolinonitrile scaffold. sci-hub.se

These diversification strategies are instrumental in creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound in drug discovery programs. escholarship.org

Advanced Synthetic Applications in Academic Research

The utility of this compound is highlighted in numerous advanced synthetic applications within academic research, where it serves as a key precursor or intermediate in the construction of complex and functionally rich molecules.

Precursor in Multistep De Novo Synthesis

In the realm of de novo synthesis, where complex molecules are built from simpler, readily available starting materials, this compound has proven to be a valuable precursor. nih.govacs.orgnih.gov Its inherent functionality allows it to be incorporated into multi-step synthetic sequences to generate novel and intricate molecular architectures. nih.govrsc.orgrsc.org For instance, research has shown its utility in the synthesis of ligands targeting programmed cell death 1 ligand 1 (PD-L1), where the picolinonitrile motif was identified as a recurring and beneficial feature for binding affinity. nih.govacs.org The ability to systematically modify the core structure through a series of reactions is a testament to its role as a versatile starting point in complex synthesis. uni-saarland.de

Intermediate in the Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. nih.govorganic-chemistry.org this compound plays a crucial role as an intermediate in the synthesis of various pyrimidine derivatives. sci-hub.sesci-hub.se In one notable example, it is used in the synthesis of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors. sci-hub.se The synthesis involves reacting this compound derivatives in multi-step sequences that include key transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to build the final pyrimidine-containing target molecules. sci-hub.sesci-hub.se The introduction of the 4-methylamino group on a pyrimidine ring was found to significantly increase the potency of the resulting compounds compared to analogues with other substituents. sci-hub.sesci-hub.se

Table 1: Synthesis of Pyrimidine Derivatives

| Starting Material | Reaction | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Commercially available pyrimidine | Reaction with methylamine (B109427) | This compound derivative | Key intermediate for pyrimidine synthesis | sci-hub.se |

Building Block for Functionalized Biphenyls

Functionalized biphenyls are important structural motifs in many pharmaceuticals and organic materials. This compound can serve as a building block in the synthesis of these compounds, particularly aza-biphenyl derivatives where one of the phenyl rings is replaced by a pyridine ring. researchgate.net The synthesis of such compounds often involves cross-coupling reactions, where the picolinonitrile moiety is coupled with a substituted phenyl group. nih.gov These aza-biphenyl structures have been investigated for various applications, including their potential as insecticidal agents. researchgate.net The nitrile group in the resulting biphenyl (B1667301) structure can be further transformed, for example, into a carboxamidine, to generate compounds with specific biological activities. researchgate.net

Applications of 4 Methylamino Picolinonitrile and Its Derivatives in Catalysis and Materials Science

4-(Methylamino)picolinonitrile Derivatives as Ligands in Coordination Chemistry

The molecular structure of this compound, featuring a pyridine (B92270) ring, an amino group, and a nitrile functional group, makes it and its derivatives versatile ligands in coordination chemistry. jscimedcentral.com Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. jscimedcentral.comlibretexts.org The nitrogen atom of the pyridine ring and the nitrile group can act as electron-pair donors, binding to metal centers to form stable complexes. jscimedcentral.commdpi.com This coordination ability is fundamental to their application in various chemical processes.

The synthesis of metal complexes using picolinonitrile-based ligands typically involves the reaction of the ligand with a suitable metal salt in a solvent. nih.gov The choice of metal, ligand structure, and reaction conditions dictates the final geometry and properties of the complex. mdpi.comresearchgate.net

For instance, a common synthetic route involves dissolving the ligand and a metal salt, such as a chloride or sulfate (B86663) salt of cobalt, nickel, or zinc, in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The mixture is then heated and stirred, leading to the formation of the coordination complex, which may precipitate from the solution and can be isolated by filtration. researchgate.net

A suite of spectroscopic techniques is employed to confirm the formation of metal complexes and to elucidate their structures and the nature of the metal-ligand bond. nih.govunibas.it These methods provide critical insights into the coordination environment of the metal ion.

Common Spectroscopic Techniques for Characterizing Metal Complexes:

| Technique | Information Provided |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the ligand to the metal by detecting shifts in the vibrational frequencies of functional groups. For example, the C=N stretching vibration of a pyridine ring typically shifts to a higher frequency upon coordination to a metal center. unibas.itkpi.ua |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure and can indicate how the electronic environment of the ligand changes upon complexation. nih.govdntb.gov.ua |

| UV-Visible (UV-Vis) Spectroscopy | Analyzes the electronic transitions within the complex, which can help determine its geometry and study its photophysical properties. rsc.organalis.com.my |

| X-ray Crystallography | Provides definitive proof of the complex's three-dimensional structure, including bond lengths and angles, coordination number, and overall geometry. researchgate.netmdpi.comrsc.org |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. unibas.it |

For example, studies on poly(4-vinylpyridine) complexes with ruthenium show a distinct shift of the pyridine's C-N absorption band to a higher energy in the IR spectrum, indicating coordination through the nitrogen lone pair. kpi.ua In the characterization of complexes with a terpyridine-diphenylacetylene ligand, methods including NMR, mass spectrometry, and single-crystal X-ray analysis were crucial in confirming the distorted octahedral geometry and the coordination of the ligand to the metal centers. rsc.org

Catalytic Applications Utilizing this compound-derived Ligands

The metal complexes derived from this compound and related structures are of significant interest for their catalytic properties. Catalysis is a process where the rate of a chemical reaction is increased by a substance known as a catalyst. rsc.org These complexes can function as either homogeneous or heterogeneous catalysts in a variety of important chemical transformations.

In homogeneous catalysis, the catalyst exists in the same phase (typically liquid) as the reactants. wikipedia.orgresearchgate.net This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. chimia.ch

A pertinent example is the use of ruthenium-hydride complexes for the acceptorless dehydrogenation of amines. rsc.orgrsc.org In a study, ruthenium complexes with amide-acid/ester ligands were used to catalyze the dehydrogenation of various amines in a toluene (B28343) solvent. rsc.org Specifically, the dehydrogenation of 4-(methylamino)pyridine, a compound structurally similar to this compound, yielded the corresponding imine with good conversion rates. rsc.orgrsc.org This type of reaction is significant as it produces valuable compounds like imines and nitriles while generating hydrogen gas as the only byproduct. rsc.orgrsc.org The efficiency of these homogeneous systems highlights the potential of using complexes with this compound-derived ligands for similar transformations.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. wikipedia.org A major advantage of heterogeneous catalysts is their ease of separation from the product mixture, which allows for catalyst recycling and simplifies product purification. mdpi.com

While direct heterogeneous applications of this compound are not widely documented, research on the hydrogenation of picolinonitrile provides valuable insights. Cobalt-based nanoparticles supported on materials like magnesium oxide (MgO) or carbon have been shown to be effective heterogeneous catalysts for the hydrogenation of various nitriles, including picolinonitrile, to primary amines. nih.gov In one study, a catalyst consisting of carbon-enveloped cobalt nanoparticles on MgO nanocubes demonstrated high efficiency under mild conditions (70 °C, 20 bar H₂). nih.gov The use of nitrogen-rich ligands as precursors for creating such catalysts is noted as an effective strategy, as the nitrogen atoms can enhance the catalytic activity of the final material. researchgate.net These findings suggest a viable route for developing heterogeneous catalysts based on this compound for hydrogenation or other reactions.

Dehydrogenation reactions, particularly those that proceed without the need for a sacrificial hydrogen acceptor (acceptorless dehydrogenation), are environmentally benign processes for synthesizing valuable chemicals like nitriles and imines from amines. rsc.orgrsc.org

Research has demonstrated that ruthenium-hydride complexes are effective catalysts for the acceptorless dehydrogenation of secondary amines, such as 4-(methylamino)pyridine, to produce imines. rsc.orgrsc.org In these systems, the amine substrate is heated in the presence of a small amount of the ruthenium catalyst. rsc.org The reaction proceeds to form the dehydrogenated product and hydrogen gas. rsc.org

Catalytic Dehydrogenation of 4-(Methylamino)pyridine using a Ruthenium Complex rsc.org

| Entry | Substrate | Catalyst | Product | Yield (%) |

| 1 | 4-(Methylamino)pyridine | Ru-H Complex 2 (2.0 mol%) | N-(pyridin-4-yl)methanimine | 88 |

Reaction conditions: amine (1.0 mmol), catalyst, toluene (5 mL), 100 °C, 24 h. Yields determined by gas chromatography. rsc.org

The catalytic cycle for such reactions often involves the coordination of the amine to the metal center, followed by the cleavage of N-H and C-H bonds to release H₂ and the imine product, regenerating the catalyst. rsc.org The broader field of pincer chemistry, where ligands (often pyridine-based) bind tightly to a metal center, has also extensively explored dehydrogenation reactions of alcohols and formic acid, further underscoring the catalytic potential of metal complexes featuring a central pyridine moiety. nih.govencyclopedia.pubmdpi.com These studies collectively support the prospective use of this compound-metal complexes in promoting important dehydrogenation reactions.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. acs.org These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecular scaffolds. thieme-connect.comresearchgate.net The structural framework of this compound, containing a nucleophilic aminopyridine moiety, suggests its potential as a key component in certain classes of MCRs.

One of the most prominent MCRs where aminopyridines are employed is the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.govbeilstein-journals.org This reaction is a three-component condensation of an aldehyde, an isocyanide, and a heterocyclic amidine (like a 2-aminopyridine) to produce fused imidazo[1,2-a]pyridines and related structures. researchgate.netmdpi.com The 2-aminopyridine (B139424) derivative acts as the amidine component, providing the necessary nitrogen nucleophiles for the cyclization cascade. researchgate.netbeilstein-journals.org

While direct studies on this compound in the GBBR are not extensively documented, the reactivity of various substituted 2-aminopyridines is well-established, indicating the potential for analogous derivatives. thieme-connect.comnih.gov For instance, research has demonstrated the successful use of different 2-aminopyridines in catalyst-driven GBBR processes to afford diverse imidazo[1,2-a]pyridine (B132010) products in high yields. thieme-connect.combeilstein-journals.org The reaction mechanism involves the initial formation of an imine from the aldehyde and the aminopyridine, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final fused heterocyclic product. nih.gov The presence of the methylamino group at the 4-position and the nitrile at the 2-position on the pyridine ring would modulate the electronic properties and reactivity of the aminopyridine core, potentially influencing reaction rates and yields.

| Amine Component | Other Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 2-Azidobenzaldehyde, tert-Butyl isocyanide | NH₄Cl, MW, 60 °C | Imidazo[1,2-a]pyridine | 89% | mdpi.com |

| 2-Aminopyridine | Furfuraldehyde, Various Isocyanides | Yb(OTf)₃, MW, 100 °C | Furyl-Imidazo[1,2-a]pyridine | 89–98% | beilstein-journals.org |

| 2-Aminopyridines | 6-Ketosteroid, Phenyl isocyanide | Propylphosphonic acid anhydride (B1165640) (T3P) | Steroidal Imidazo-pyridine | Good | nih.gov |

| 2-Amino-6-methylpyridine | Terephthalaldehyde, Isocyanide | BiCl₃, 110 °C | Bis-Imidazo[1,2-a]pyridine | High | thieme-connect.com |

Integration into Functional Materials and Organic Electronics

The distinct electronic characteristics of the this compound scaffold make it an attractive candidate for the synthesis of advanced functional materials. The interplay between the electron-donating methylamino group and the electron-accepting nitrile and pyridine ring nitrogen allows for the tuning of electronic and optical properties, which is a key requirement in organic electronics. researchgate.netmdpi.com

Precursors for Polymer and Oligomer Synthesis

The bifunctional nature of this compound, possessing both a reactive amine and a nitrile group, positions it as a potential monomer for step-growth polymerization. For instance, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid, creating an amino-acid-type monomer suitable for the synthesis of polyamides. researchgate.netgreenchemicals.eu Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. nih.govresearchgate.net The incorporation of a pyridine ring into the polymer backbone can further enhance properties like solubility and metal-ion coordination. researchgate.net A synthetic route could involve the hydrolysis of the nitrile to a carboxylic acid, followed by polycondensation with a suitable diamine, or alternatively, the reaction of the intact this compound with a diacid chloride where the methylamino group participates in amide bond formation.

Furthermore, aminopyridine derivatives have been utilized as initiators or catalysts in other polymerization reactions. Studies have shown that 4-aminopyridine (B3432731) (AP) and its derivatives can act as efficient initiators for the ring-opening polymerization of epoxides to form epoxy resins. researchgate.netresearchgate.net The nucleophilicity of the amino group is key to initiating the polymerization process. This suggests that this compound could serve a similar role, enabling the creation of specialized polymer networks. Additionally, the concept of creating polymer-bound versions of aminopyridines has been explored to develop heterogeneous catalysts that are easily recyclable. acs.org

| Aminopyridine Derivative | Polymerization Type | Role of Aminopyridine | Resulting Polymer/Application | Reference |

|---|---|---|---|---|

| 4-Aminopyridine (AP) | Ring-Opening Polymerization | Initiator | Epoxy Resins | researchgate.net |

| Urea-derivatives of 4-Aminopyridine | Ring-Opening Polymerization | Thermally Latent Anionic Initiator | Epoxy Resins | researchgate.net |

| 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole | Polycondensation | Diamine Monomer | Aromatic Polyamides for Metal Removal | researchgate.net |

| 4-Aminopyridine (4-Ap) | Molecular Imprinting | Template Molecule | Photo/Thermo-responsive MIP for Controlled Release | researchgate.net |

Role in Optoelectronic Materials Research

Pyridine-based polymers are a significant class of materials in organic electronics due to their inherent electronic properties, such as electrical conductivity and optical activity. ontosight.aiontosight.ai They are investigated for use in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells (solar cells). researchgate.netingentaconnect.com The electron-deficient nature of the pyridine ring makes it an excellent building block for n-type (electron-transporting) and ambipolar charge-transport materials. acs.orggoogle.com

The structure of this compound is particularly well-suited for this field. The picolinonitrile moiety acts as a strong electron-accepting group, a desirable feature for creating materials with high electron affinity. Indeed, picolinonitrile has been successfully incorporated as an acceptor unit in deep-blue thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. researchgate.net Simultaneously, the 4-(methylamino) group is an electron-donating substituent. This donor-acceptor (D-A) architecture within a single molecule is a fundamental strategy for tuning the energy levels (HOMO/LUMO) and the optical bandgap of organic semiconductors. mdpi.com